molecular formula C8H15ClN2O B1629493 4-(Dimethylamino)piperidine-1-carbonyl chloride CAS No. 202741-87-5

4-(Dimethylamino)piperidine-1-carbonyl chloride

Cat. No.: B1629493
CAS No.: 202741-87-5
M. Wt: 190.67 g/mol
InChI Key: XQQWFDSVQUMIJG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)piperidine-1-carbonyl chloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)piperidine-1-carbonyl chloride typically involves the reaction of 4-(dimethylamino)piperidine with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are crucial to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with specialized equipment to handle larger volumes and ensure safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts like palladium on carbon (Pd/C).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alcohols, amines, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Amides and Esters: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-(Dimethylamino)piperidine-1-carbonyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is involved in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)piperidine-1-carbonyl chloride exerts its effects depends on the specific application. In general, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

4-(Dimethylamino)piperidine-1-carbonyl chloride is unique due to its specific structure and reactivity. Similar compounds include:

  • 4-(Methylamino)piperidine-1-carbonyl chloride

  • 4-(Ethylamino)piperidine-1-carbonyl chloride

  • 4-(Propylamino)piperidine-1-carbonyl chloride

These compounds differ in their alkyl chain length, which affects their reactivity and applications. This compound stands out due to its balanced reactivity and versatility.

Properties

IUPAC Name

4-(dimethylamino)piperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-10(2)7-3-5-11(6-4-7)8(9)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWFDSVQUMIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617267
Record name 4-(Dimethylamino)piperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202741-87-5
Record name 4-(Dimethylamino)piperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphosgene (1.78 g, 6 mmol) was dissolved in benzene (120 ml), followed by the addition of a solution of 4-dimethylaminopiperidine (1.96 g, 15.3 mmol) in benzene and triethylamine (1.82 g, 18 mmol). The resulting mixture was stirred overnight at room temperature. Chloroform was added to the reaction mixture, and the resulting mixture was washed with water. The organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, and the residue was then purified by chromatography on a silica gel (chloroform-acetone mixed solvent [1:2]), whereby 4-dimethylaminopiperidinocarbonyl chloride (465 mg, 16%) was obtained.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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